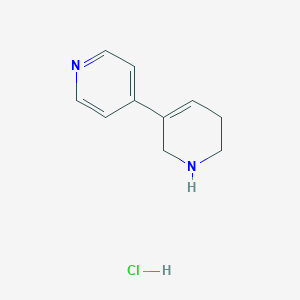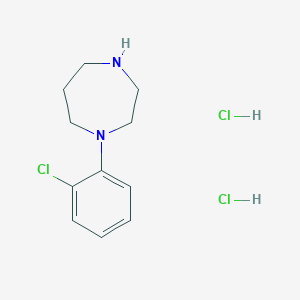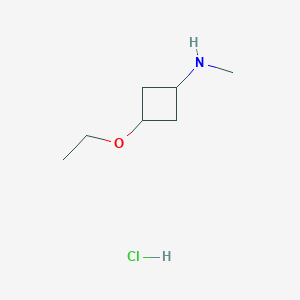![molecular formula C10H17ClN2 B1435569 [2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride CAS No. 1803601-93-5](/img/structure/B1435569.png)
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride
Vue d'ensemble
Description
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride, also known as MPPIH, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. MPPIH is a hydrazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Hydrazine derivatives, including compounds similar to "[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride," are utilized in the synthesis of various heterocyclic compounds. These compounds have been explored for their potential antiviral, antifungal, antibacterial, and antihypertensive properties. For instance, reactions of hydrazine derivatives with different nucleophiles have led to the formation of compounds with significant antiviral evaluations (Sayed & Ali, 2007). Similarly, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases from hydrazine derivatives have shown good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial and Antifungal Activities
Compounds synthesized from hydrazine derivatives have been tested for their antimicrobial and antifungal activities. Novel quinoline derivatives synthesized from reactions involving hydrazine hydrate have shown cytotoxic activity against various bacterial and fungal strains (Le et al., 2018). Another study on substituted hydrazone Schiff’s bases derivatives reported promising antifungal activity against Candida albicans, indicating potential applications in treating fungal infections (Kale et al., 2020).
Anticancer Research
Hydrazine derivatives are also utilized in the synthesis of compounds with potential anticancer activities. For example, novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating the triazole moiety, synthesized from hydrazonoyl halides, have shown promising antitumor activity against human cancer cell lines (Gomha et al., 2015).
Ligand Design and Metal Complexes
Hydrazine derivatives are used in ligand design for metal complexes with potential biological applications. A study on pyrazolone-based hydrazones and their Ruthenium(II)-arene complexes revealed significant anticancer activity, demonstrating the role of hydrazine derivatives in designing ligands for metal-based drugs (Pettinari et al., 2018).
Propriétés
IUPAC Name |
(2-methyl-6-propan-2-ylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9-6-4-5-8(3)10(9)12-11;/h4-7,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRHCSCVAAGBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride | |
CAS RN |
1803601-93-5 | |
| Record name | Hydrazine, [2-methyl-6-(1-methylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)
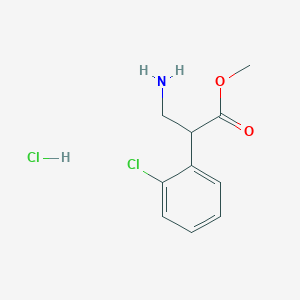
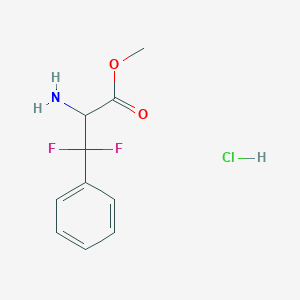
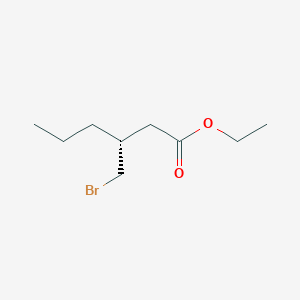
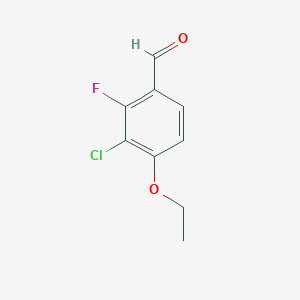
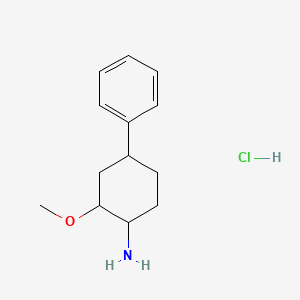
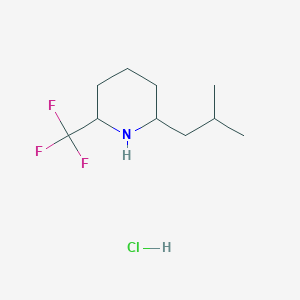
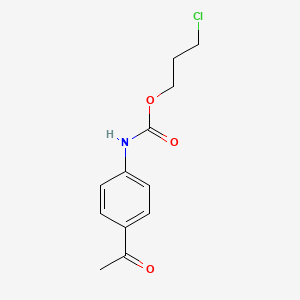
![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)
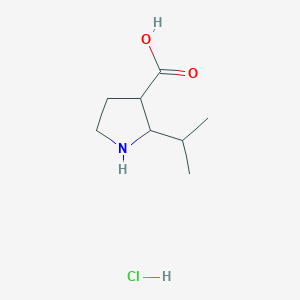
![3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride](/img/structure/B1435501.png)
